molecular formula C11H12BrNO2 B13539121 methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13539121
M. Wt: 270.12 g/mol
InChI Key: GMUHWXAZHLCZGC-JTQLQIEISA-N
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Description

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has a bromine atom at the 7th position and a methyl ester group at the 3rd position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.

    Bromination: The bromination of 1,2,3,4-tetrahydroisoquinoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated product is then subjected to esterification with methanol and a suitable acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted isoquinoline derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand the role of isoquinoline derivatives in biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: Research on its pharmacological properties helps in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of enzymes or receptors involved in critical biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Methyl (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Methyl (3S)-7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Uniqueness

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1

InChI Key

GMUHWXAZHLCZGC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Br

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br

Origin of Product

United States

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